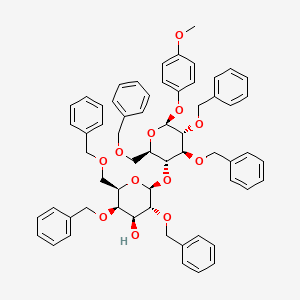

4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,4,6-tri-O-benzyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside

説明

The compound Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a selectively protected disaccharide derivative. Its systematic name is 4-Methoxyphenyl (B3050149) 4-O-(2,4,6-Tri-O-benzyl-β-D-galactopyranosyl)-2,3,6-tri-O-benzyl-β-D-glucopyranoside . This molecule is a derivative of lactosamine, a fundamental disaccharide unit found in a vast array of biologically important glycans. The strategic placement of protecting groups, in this case, benzyl (B1604629) (Bn) ethers and a p-methoxyphenyl (MP) group at the anomeric position, makes it a valuable asset in the stepwise synthesis of more complex oligosaccharides. It is primarily used as a biochemical reagent and a building block in life science research, particularly in the fields of glycobiology and medicinal chemistry. medchemexpress.comtcichemicals.comscbt.com

The synthesis of oligosaccharides is a formidable challenge due to the structural complexity of these molecules. Unlike the linear assembly of peptides or nucleic acids, the formation of glycosidic bonds requires precise control over stereochemistry and regioselectivity. Synthetic oligosaccharide derivatives, such as Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, are designed to overcome these hurdles. The use of protecting groups, which temporarily mask the reactive hydroxyl groups, is a cornerstone of modern carbohydrate chemistry. These protecting groups can be selectively removed to allow for the stepwise addition of other monosaccharide units, enabling the construction of complex glycan chains with defined sequences and linkages. The benzyl group, for instance, is a widely used "permanent" protecting group due to its stability under a variety of reaction conditions, while the p-methoxyphenyl group at the anomeric position can serve as a temporary protecting group, allowing for further elongation of the glycan chain.

Lactosamine (Galβ1-4GlcNAc) and its derivatives are fundamental components of N-glycans, O-glycans, and glycolipids, which are involved in a multitude of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the synthesis of complex glycans containing lactosamine units is of great interest for biomedical research.

Protected lactosamine building blocks, like the subject of this article, are crucial for the assembly of these complex structures. The specific protection pattern of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, with benzyl ethers at specific positions, allows for the regioselective introduction of other sugar moieties at the unprotected hydroxyl groups. The p-methoxyphenyl group at the reducing end can be activated to turn the disaccharide into a glycosyl donor for coupling with another acceptor molecule. This strategic approach is fundamental to the convergent synthesis of larger oligosaccharides, where pre-assembled fragments are coupled together. Such building blocks are instrumental in the synthesis of glycans for applications in drug development, the production of glycoproteins for therapeutic use, and the creation of diagnostic tools. concordia.ca

The development of effective glycosylation methods has been a central theme in the history of carbohydrate chemistry. A glycosyl donor is a carbohydrate with a leaving group at the anomeric position that can be activated to react with a glycosyl acceptor (a molecule with a free hydroxyl group) to form a glycosidic bond.

Early methods relied on harsh conditions and often resulted in low yields and poor stereoselectivity. A significant breakthrough was the development of various glycosyl donors with different leaving groups, such as halides, trichloroacetimidates, and thioglycosides. The choice of the leaving group and the protecting groups on the sugar ring profoundly influences the reactivity and the stereochemical outcome of the glycosylation reaction.

The concept of "armed" and "disarmed" glycosyl donors, introduced by Bertram Fraser-Reid, revolutionized the field. "Armed" donors, typically protected with electron-donating groups like benzyl ethers, are more reactive than "disarmed" donors, which are protected with electron-withdrawing groups like acetyl or benzoyl esters. This difference in reactivity allows for chemoselective glycosylations, where an armed donor can be coupled to a disarmed acceptor without self-condensation of the acceptor. This principle has been instrumental in the development of one-pot multi-step glycosylation strategies, significantly streamlining the synthesis of complex oligosaccharides. The design of building blocks like Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a direct outcome of this evolution in synthetic strategy, where the protecting groups are carefully chosen to modulate reactivity and enable the efficient assembly of complex glycans.

特性

CAS番号 |

717132-49-5 |

|---|---|

分子式 |

C61H64O12 |

分子量 |

989.1 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-2-[(2S,3R,4S,5S,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |

InChI |

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-61-59(69-41-49-30-18-7-19-31-49)58(68-40-48-28-16-6-17-29-48)56(53(72-61)43-65-37-45-22-10-3-11-23-45)73-60-57(67-39-47-26-14-5-15-27-47)54(62)55(66-38-46-24-12-4-13-25-46)52(71-60)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61+/m0/s1 |

InChIキー |

CJVYJAHFFHWMAB-FKMGSUDKSA-N |

異性体SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |

正規SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |

製品の起源 |

United States |

Synthetic Methodologies for Gal 246bn Beta 1 4 Glc 236bn Beta Mp and Its Strategic Precursors

Stereocontrolled Glycosylation Strategies for β-(1→4) Linkage Formation

The creation of the β-(1→4) glycosidic linkage between the galactose and glucose moieties is a cornerstone of the synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP. Achieving high stereoselectivity in favor of the β-anomer is a significant challenge in carbohydrate chemistry. The outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the promoter or catalyst, and the reaction conditions.

Development and Optimization of Glycosyl Donors for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP Synthesis

The synthesis of the target molecule would necessitate the preparation of a suitable protected galactosyl donor and a glucosyl acceptor. For the synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, the strategic precursor would be a galactose derivative activated at the anomeric center, which will act as the glycosyl donor, and a glucose derivative with a free hydroxyl group at the C-4 position, serving as the glycosyl acceptor.

The glycosyl donor would be a galactose molecule with benzyl (B1604629) ether protecting groups at the 2, 4, and 6 positions. The choice of the activating group at the anomeric position (the leaving group) is critical for the efficiency and stereoselectivity of the glycosylation. Common examples of such activating groups include halides (e.g., bromide or fluoride), trichloroacetimidates, thioglycosides, and sulfoxides.

The glycosyl acceptor, 4-methoxyphenyl (B3050149) 2,3,6-tri-O-benzyl-β-D-glucopyranoside, features a free hydroxyl group at the C-4 position, making it ready for coupling. The p-methoxyphenyl (MP) group at the anomeric position is stable under most glycosylation conditions.

Comparative Analysis of Chemical Glycosylation Approaches for Disaccharide Construction

Several chemical glycosylation methods can be employed to construct the β-(1→4) linkage. The selection of the optimal method depends on the specific reactivity of the donor and acceptor.

| Glycosylation Method | Activating Group (Donor) | Promoter/Activator | Key Features |

| Koenigs-Knorr Reaction | Glycosyl Halide (e.g., Bromide) | Silver or Mercury Salts | A classic method, often effective but requires stoichiometric heavy metal salts. |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | A widely used and generally high-yielding method with good stereocontrol. |

| Thioglycoside Activation | Thioglycoside (e.g., S-phenyl, S-ethyl) | Electrophilic Promoters (e.g., NIS/TfOH, DMTST) | Offers stability and allows for iterative glycosylation strategies. |

| Sulfoxide Glycosylation | Glycosyl Sulfoxide | Triflic Anhydride | A highly reactive donor system. |

For the synthesis of a β-glycoside, neighboring group participation from a protecting group at the C-2 position of the galactose donor (e.g., an acetyl or benzoyl group) is often utilized to ensure high β-selectivity. However, in the case of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, the C-2 position is protected with a non-participating benzyl ether. Therefore, achieving β-selectivity relies on other factors such as solvent effects, temperature control, and the specific promoter system used.

Role and Impact of Protecting Group Strategies in Synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP

Protecting groups are indispensable in oligosaccharide synthesis, preventing unwanted side reactions and directing the reactivity of specific hydroxyl groups. The synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a prime example of the strategic use of protecting groups.

Benzyl Ethers as Protecting Groups in Oligosaccharide Synthesis

Benzyl ethers are widely employed in carbohydrate chemistry due to their stability across a broad range of reaction conditions, including acidic and basic environments. This stability allows for the manipulation of other functional groups without the risk of cleaving the benzyl ethers. In the target molecule, the benzyl groups at the 2, 4, and 6 positions of the galactose unit and the 2, 3, and 6 positions of the glucose unit serve to mask these hydroxyls during the glycosylation and any subsequent modifications. They are typically introduced using benzyl bromide or a related benzylating agent in the presence of a base such as sodium hydride.

Regioselective Functionalization and De-protection Strategies

The synthesis of the required protected monosaccharide precursors necessitates regioselective protection and de-protection steps. For instance, to prepare the glucosyl acceptor, one would start with a readily available glucose derivative and selectively protect the 2, 3, and 6 hydroxyl groups with benzyl ethers, leaving the 4-hydroxyl group free for glycosylation. This often involves a multi-step sequence of protection, deprotection, and reprotection.

Conversely, the removal of benzyl ethers is a crucial final step if the unprotected disaccharide is the ultimate target. The most common method for debenzylation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally efficient and clean. However, if other functional groups sensitive to hydrogenation are present, alternative de-protection methods may be required.

Chemoenzymatic Synthesis and Biocatalytic Approaches for Modified Glycans Incorporating Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP Scaffolds

While the synthesis of a heavily protected, non-natural derivative like Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is primarily the domain of chemical synthesis, chemoenzymatic and biocatalytic approaches are powerful tools for the synthesis of modified glycans.

In a hypothetical chemoenzymatic strategy, a chemically synthesized, selectively protected lactose (B1674315) derivative could serve as a scaffold. Enzymes such as glycosyltransferases could then be used to add further sugar moieties in a highly regio- and stereoselective manner. For instance, if a partially debenzylated version of the target molecule were prepared, it could potentially act as an acceptor for enzymatic glycosylation to build more complex oligosaccharides.

Biocatalysis, using enzymes like β-galactosidases, can also be employed for the synthesis of β-(1→4) linkages. In a transglycosylation reaction, a suitable galactose donor could be enzymatically transferred to a glucose acceptor. However, applying this to a perbenzylated, non-natural substrate like the precursors for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP would be challenging due to the substrate specificity of most enzymes. Research in this area focuses on engineering enzymes with broader substrate tolerance. While a fully biocatalytic synthesis of the target compound is unlikely, a combination of chemical and enzymatic steps represents a promising avenue for creating diverse and complex glycans based on this structural motif.

Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

| Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP | 4-Methoxyphenyl 4-O-(2,4,6-Tri-O-benzyl-β-D-galactopyranosyl)-2,3,6-tri-O-benzyl-β-D-glucopyranoside |

| TMSOTf | Trimethylsilyl trifluoromethanesulfonate |

| BF₃·OEt₂ | Boron trifluoride diethyl etherate |

| NIS | N-Iodosuccinimide |

| TfOH | Trifluoromethanesulfonic acid |

| DMTST | Dimethyl(methylthio)sulfonium triflate |

| Pd/C | Palladium on carbon |

Applications of Gal 246bn Beta 1 4 Glc 236bn Beta Mp in Investigating Glycobiological Processes

Probing Carbohydrate-Protein Interactions and Recognition Specificities

Carbohydrate-protein interactions are fundamental to a vast array of biological events, from cell-cell recognition to pathogen invasion. Synthetic probes like Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP are instrumental in studying these interactions with high precision.

Utilization of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP as a Synthetic Glycoside Mimic in Lectin Binding Studies

Lectins are a class of proteins that bind specifically to carbohydrates. The study of these interactions is crucial for understanding their roles in cellular processes. Modified lactose (B1674315) derivatives are widely used to probe the binding pockets of galectins, a family of lectins that preferentially recognize β-galactoside structures nih.govnih.gov.

While direct binding data for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is not extensively detailed in published literature, its structural features are relevant to this field. The benzyl (B1604629) groups on the molecule serve as bulky, hydrophobic protecting groups. In lectin binding studies, such modifications can be used to understand the steric and electronic requirements of the lectin's binding site. By comparing the binding of a deprotected lactose derivative with a benzylated version like this one, researchers can infer the spatial constraints of the carbohydrate-recognition domain (CRD). For instance, the presence of the benzyl groups would be expected to prevent binding to a lectin with a compact binding site but might be accommodated by a lectin with a more open or extended groove.

Below is a representative table illustrating how data from such a comparative study could be presented.

| Compound | Target Lectin | Binding Affinity (IC₅₀) | Method |

| Lactose (unmodified) | Galectin-3 | 100 µM | ELISA |

| Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP | Galectin-3 | No significant binding | ELISA |

| Lactose (unmodified) | Galectin-9 | 1.3 mM | ELISA |

| Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP | Galectin-9 | No significant binding | ELISA |

| Note: This table is illustrative, based on typical results for heavily protected oligosaccharides in galectin binding assays. Specific experimental data for this exact compound is not readily available in peer-reviewed literature. |

Elucidation of Glycan-Binding Protein Recognition Mechanisms through Synthetic Probes

Beyond lectins, numerous other proteins interact with glycans. Synthetic probes are essential for dissecting how these glycan-binding proteins (GBPs) achieve their specificity. The defined structure of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, with its specific pattern of benzylation, allows it to be used as a precise chemical tool. It can be deprotected selectively or used as an intermediate to create a library of related compounds with different modifications. These libraries can then be screened against a GBP of interest to map its recognition determinants. This approach helps to identify the key hydroxyl groups on the sugar that are necessary for binding and which positions can tolerate modifications.

Contribution to the Study of Glycosylation Pathways and Their Regulation

Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, is a critical post-translational modification. The compound Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP serves as an important precursor for the synthesis of substrates and inhibitors of glycosyltransferases—the enzymes that catalyze these reactions chemimpex.com.

As a protected disaccharide, it is not biologically active itself but is a key intermediate. For example, it can be chemically modified by deprotecting a single hydroxyl group, creating a specific acceptor substrate for a particular glycosyltransferase. Researchers can then use this synthetic substrate in enzymatic assays to measure the activity and specificity of the enzyme. This is crucial for understanding how glycosylation pathways are regulated and for developing potential inhibitors of these pathways, which is relevant in various diseases, including cancer.

Investigations into the Role of Glycans in Cellular Communication and Immune Responses

The complex carbohydrates on the cell surface, collectively known as the glycocalyx, mediate cellular communication and are pivotal in the immune system's ability to distinguish between self and non-self. The ability to synthesize specific glycan structures is essential for studying these phenomena.

Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP contributes to this field by being a building block for the synthesis of complex glycans found on cell surfaces chemimpex.com. Once synthesized, these complex structures can be used in various immunological and cell biology assays. For instance, they can be attached to microarrays or nanoparticles to study the binding of immune cells or to identify glycan structures that mediate specific cell-cell adhesion events. Therefore, while not used directly in cellular assays, the compound is a foundational tool that enables the creation of the precise molecular probes required to investigate the role of glycans in cell signaling and immune recognition chemimpex.com.

Table of Compounds

| Abbreviation | Full Chemical Name |

| Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP | 4-Methoxyphenyl (B3050149) 4-O-(2,4,6-Tri-O-benzyl-β-D-galactopyranosyl)-2,3,6-tri-O-benzyl-β-D-glucopyranoside |

| Bn | Benzyl group |

| Gal | Galactose |

| Glc | Glucose |

| MP | 4-Methoxyphenyl |

| ELISA | Enzyme-Linked Immunosorbent Assay |

| IC₅₀ | Half maximal inhibitory concentration |

Advanced Research Applications of Gal 246bn Beta 1 4 Glc 236bn Beta Mp in Translational Glycoscience

Design and Synthesis of Complex Glycoconjugates for Biomedical Research

The precise architecture of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP makes it an invaluable precursor for the synthesis of intricate glycoconjugates. The benzyl (B1604629) ethers provide stable protection during multi-step synthetic routes, while the MP group can be selectively activated for glycosylation reactions, allowing for the controlled assembly of larger oligosaccharides and their subsequent conjugation to proteins, lipids, or other molecular scaffolds.

Development of Glycan-Based Probes for Biomarker Identification and Diagnostic Research Tools

Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is instrumental in the creation of glycan-based probes for the identification of disease biomarkers and the development of novel diagnostic tools. The disaccharide it represents, N-acetyllactosamine (LacNAc), is a core structural motif in many biologically significant glycans, including those that are aberrantly expressed on the surface of cancer cells.

By utilizing this building block, researchers can synthesize probes that mimic these tumor-associated carbohydrate antigens (TACAs). These synthetic glycans can then be attached to reporter molecules, such as fluorescent dyes or biotin, to create probes for detecting and isolating glycan-binding proteins (lectins) or antibodies in biological samples. The ability to generate these probes with high purity and structural definition is essential for enhancing the sensitivity and specificity of diagnostic assays. chemimpex.com

Table 1: Key Features of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP in Probe Synthesis

| Feature | Advantage in Probe Synthesis |

| Defined Structure | Allows for the creation of probes with specific glycan epitopes, leading to higher specificity in biomarker detection. |

| Benzyl Protection | Enables multi-step synthetic modifications without affecting the core disaccharide structure. |

| MP Aglycon | Facilitates selective activation and conjugation to various reporter molecules or surfaces for diagnostic applications. |

Contribution to the Advancement of Glycoconjugate Scaffolds for Vaccine Design

The development of effective vaccines against bacterial and viral pathogens often relies on the use of carbohydrate antigens. Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP serves as a crucial component in the synthesis of glycoconjugate scaffolds for vaccine design. Many bacterial capsular polysaccharides, which are key targets for vaccines, contain repeating units of oligosaccharides.

This protected disaccharide allows for the systematic construction of these oligosaccharide antigens. Once synthesized, these glycans can be conjugated to carrier proteins, a process that enhances their immunogenicity and promotes a robust and long-lasting immune response. The chemical stability and versatility of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP are advantageous in developing well-defined and effective glycoconjugate vaccines against pathogens like Streptococcus pneumoniae. nih.govchemimpex.com

Utilization as a Building Block in Glycosylated Molecules for Chemical Biology Studies

In the realm of chemical biology, Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a versatile tool for synthesizing glycosylated molecules to probe and understand complex biological processes. The strategic placement of benzyl groups allows for selective deprotection and further glycosylation, enabling the assembly of a diverse range of oligosaccharide structures. researchgate.net

These synthetic glycans are essential for studying glycan-protein interactions, which are fundamental to cell signaling, immune responses, and host-pathogen interactions. chemimpex.com By incorporating this building block into more complex structures, researchers can investigate the specific roles of different glycan epitopes in these biological events. This contributes to a deeper understanding of the "glycocode" that governs cellular communication.

Explorations in Engineered Glycan-Targeted Systems and Research Tools

The application of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP extends to the development of engineered glycan-targeted systems and research tools. These systems are designed to specifically interact with and modulate the function of glycans in a biological context.

For example, synthetic glycans derived from this building block can be immobilized on surfaces to create glycan arrays. These arrays are powerful tools for high-throughput screening of glycan-binding proteins and for characterizing the specificity of antibodies and lectins. Furthermore, these well-defined glycans can be incorporated into nanoparticles or other delivery systems to create targeted therapies that recognize and act on specific cell types based on their surface glycan profiles. chemimpex.com The ability to construct these complex glycan structures with precision, starting from foundational units like Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, is a key enabler of these advanced research applications.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

| Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP | 4-Methoxyphenyl (B3050149) 4-O-(2,4,6-tri-O-benzyl-β-D-galactopyranosyl)-2,3,6-tri-O-benzyl-β-D-glucopyranoside |

| LacNAc | N-acetyllactosamine |

| TACA | Tumor-associated carbohydrate antigen |

Structural Elucidation and Characterization Methodologies for Gal 246bn Beta 1 4 Glc 236bn Beta Mp

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Assignment

High-resolution NMR spectroscopy is the most powerful method for the detailed structural elucidation of oligosaccharides in solution. For Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) resonances, confirm the anomeric configuration of the glycosidic linkages, and establish the connectivity between the monosaccharide units.

The ¹H NMR spectrum of a benzylated disaccharide like Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP reveals characteristic chemical shifts. Anomeric protons typically resonate in the downfield region (around 4.5-5.5 ppm), and their coupling constants (³J(H1,H2)) are indicative of their stereochemistry. A large coupling constant (typically ~8 Hz) for the anomeric protons of both the glucose and galactose residues would confirm the β-configuration. The protons of the benzyl (B1604629) (Bn) protecting groups appear in the aromatic region (typically 7.0-7.5 ppm), while the methoxyphenyl (MP) group protons also show distinct aromatic signals.

¹³C NMR spectroscopy provides complementary information, with anomeric carbons resonating around 100-105 ppm. The chemical shifts of carbons involved in the glycosidic linkage are also significantly affected.

To resolve spectral overlap and unambiguously assign all signals, 2D NMR experiments are crucial. These include:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each sugar ring, allowing for the tracing of the spin systems from the anomeric proton.

Total Correlation Spectroscopy (TOCSY): Reveals all protons belonging to a particular spin system, even if they are not directly coupled, which is useful for identifying all protons within a single monosaccharide residue.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon resonances based on the already assigned proton signals. hmdb.canih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and carbons (typically over two or three bonds). This is particularly critical for identifying the glycosidic linkage by observing a correlation between the anomeric proton of the galactose unit (H-1') and the C-4 of the glucose unit, and vice versa. nih.gov

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space proximity of protons. For a β(1-4) linkage, a cross-peak between the anomeric proton of the galactose (H-1') and the H-4 of the glucose unit would be expected.

The following table provides representative ¹H and ¹³C NMR chemical shifts for a structurally similar benzylated disaccharide, which are illustrative of the expected values for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP.

Interactive Data Table: Representative NMR Data for a Benzylated Disaccharide

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glc-H1 | 4.95 (d, J = 7.8 Hz) | 102.5 |

| Glc-H2 | 3.65 (t, J = 8.5 Hz) | 82.1 |

| Glc-H3 | 3.80 (t, J = 8.8 Hz) | 84.5 |

| Glc-H4 | 4.10 (t, J = 9.0 Hz) | 78.9 |

| Glc-H5 | 3.60 (m) | 75.8 |

| Glc-H6a, H6b | 3.85 (m), 3.95 (m) | 68.7 |

| Gal-H1' | 4.50 (d, J = 7.9 Hz) | 104.1 |

| Gal-H2' | 3.55 (dd, J = 7.9, 9.8 Hz) | 81.9 |

| Gal-H3' | 3.70 (dd, J = 3.4, 9.8 Hz) | 75.2 |

| Gal-H4' | 3.90 (d, J = 3.4 Hz) | 70.3 |

| Gal-H5' | 3.50 (m) | 75.5 |

| Gal-H6'a, H6'b | 3.75 (m) | 69.1 |

| OCH₃ (MP) | 3.78 (s) | 55.6 |

| Ar-H (Bn, MP) | 6.80-7.40 (m) | 114.5-138.9 |

| CH₂ (Bn) | 4.45-5.10 (m) | 73.5-75.1 |

Note: The data presented are representative and based on values for structurally similar compounds. Actual chemical shifts for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP may vary.

Mass Spectrometry (MS) Approaches for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule, typically as a sodiated adduct [M+Na]⁺.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP (C₆₁H₆₄O₁₂), the expected monoisotopic mass of the sodiated adduct would be calculated and compared to the experimentally observed value, with a very low mass error (typically <5 ppm) confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation patterns of glycosides are well-established and can be used to confirm the sequence of the monosaccharide units and the positions of the protecting groups. In the case of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, collision-induced dissociation (CID) of the [M+Na]⁺ ion would be expected to yield characteristic fragment ions corresponding to the cleavage of the glycosidic bond. This results in the formation of oxonium ions (B- and C-ions) and ions retaining the aglycon (Y- and Z-ions).

The observation of a Y-ion corresponding to the loss of the terminal benzylated galactose residue would provide strong evidence for the disaccharide sequence. Further fragmentation of the benzyl groups can also occur, leading to the loss of toluene (B28343) (90 Da) or a benzyl radical (91 Da). The fragmentation of the methoxyphenyl group can also be observed.

Interactive Data Table: Expected ESI-MS Fragmentation Ions for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP

| Ion Type | Description | Expected m/z (for [M+Na]⁺) |

| [M+Na]⁺ | Sodiated molecular ion | 1011.42 |

| Y₁ | Glc[236Bn]-beta-MP + Na⁺ | 577.25 |

| B₂ | Gal[246Bn]⁺ | 451.19 |

| [M+Na - C₇H₈]⁺ | Loss of a benzyl group (as toluene) | 921.36 |

| [M+Na - 2(C₇H₈)]⁺ | Loss of two benzyl groups | 831.30 |

Note: The m/z values are calculated based on the monoisotopic masses and are representative of the expected fragmentation pattern.

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are essential for the purification of synthetic carbohydrates like Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP and for the assessment of their purity. Given the hydrophobic nature of the benzyl protecting groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method. nih.gov

For purity assessment, a sample of the synthesized compound is injected onto an RP-HPLC column (e.g., C18 or phenyl-hexyl) and eluted with a gradient of organic solvent (e.g., acetonitrile) in water. nih.gov The eluting compounds are detected using a UV detector, as the benzyl and methoxyphenyl groups are chromophoric. A high-purity sample should ideally show a single major peak in the chromatogram. The purity is often reported as the percentage of the area of the main peak relative to the total area of all peaks. For applications in biological studies, a purity of ≥95% is often required. altabioscience.com

In a research setting, RP-HPLC is also used for the preparative isolation of the target compound from reaction mixtures, which may contain unreacted starting materials, byproducts, or other isomers. Fractions are collected as the compounds elute from the column, and those containing the pure product (as determined by analytical HPLC or TLC) are combined and concentrated.

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for the initial assessment of product purity. The compound can be visualized on the TLC plate using UV light or by staining with a suitable reagent (e.g., a ceric ammonium (B1175870) molybdate (B1676688) stain). The retention factor (Rf) value is dependent on the solvent system used and the hydrophobicity of the compound.

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Benzylated Disaccharides

| Parameter | Analytical RP-HPLC | Preparative RP-HPLC | TLC |

| Stationary Phase | C18 or Phenyl-Hexyl (3-5 µm) | C18 or Phenyl-Hexyl (5-10 µm) | Silica gel 60 F₂₅₄ |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient | Hexanes/Ethyl Acetate (e.g., 2:1) |

| Detection | UV at 254 nm | UV at 254 nm | UV light (254 nm) and/or staining |

| Flow Rate | 0.5-1.5 mL/min | 10-50 mL/min | N/A |

| Typical Retention Time | 10-20 min | Dependent on gradient and flow rate | N/A (Rf value) |

Compound Names

| Abbreviation | Full Chemical Name |

| Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP | 4-Methoxyphenyl (B3050149) 4-O-(2,4,6-Tri-O-benzyl-β-D-galactopyranosyl)-2,3,6-tri-O-benzyl-β-D-glucopyranoside |

| Glc | Glucose |

| Gal | Galactose |

| Bn | Benzyl |

| MP | Methoxyphenyl |

Mechanistic Studies and Reaction Chemistry Involving Gal 246bn Beta 1 4 Glc 236bn Beta Mp

Investigation of Glycosyl Transfer Reaction Kinetics and Thermodynamics

The reactivity of a thioglycoside donor is significantly influenced by the electronic properties of its protecting groups. Benzyl (B1604629) (Bn) ethers, such as those in Gal[246Bn]β(1-4)Glc[236Bn]-β-MP, are considered electron-donating or "arming" groups. They increase the electron density at the anomeric center, which facilitates the departure of the leaving group and stabilizes the resulting oxocarbenium ion intermediate. This generally leads to faster reaction rates compared to donors with electron-withdrawing "disarming" groups like acyl esters.

The kinetics of glycosylation are also dependent on the promoter system used to activate the thioglycoside. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted or Lewis acid, such as triflic acid (TfOH). The choice and concentration of the promoter can significantly affect the reaction rate. For instance, increasing the concentration of the acid co-catalyst generally accelerates the reaction, although it can also lead to side reactions if not carefully controlled.

The thermodynamics of glycosidic bond formation are typically favorable, leading to the formation of a stable glycoside product. However, the reaction is often kinetically controlled, meaning the ratio of α- and β-anomers formed is determined by the relative rates of their formation rather than their thermodynamic stability.

Table 1: Representative Kinetic Data for the Glycosylation of a Benzylated Thioglycoside Donor with a Primary Alcohol Acceptor *

| Promoter System | Temperature (°C) | Reaction Time (h) | Yield (%) | α:β Ratio |

| NIS/TfOH | -20 | 1 | 85 | 1:2 |

| DMTST | 0 | 0.5 | 90 | 1:3 |

| BSP/Tf₂O | -40 | 2 | 88 | 1:1.5 |

This table presents illustrative data for a model system of a benzylated thioglycoside donor and is intended to provide a general understanding of the kinetic parameters. The data does not represent the specific compound Gal[246Bn]β(1-4)Glc[236Bn]-β-MP.

Elucidating Reaction Pathways and Intermediate Structures in Synthetic Transformations

The activation of a thioglycoside donor like Gal[246Bn]β(1-4)Glc[236Bn]-β-MP initiates a series of transformations leading to the formation of the glycosidic bond. The reaction pathway is believed to proceed through several key intermediates.

Upon reaction with a thiophilic promoter, the sulfur of the methylthiopropiolate group is activated, making it a better leaving group. This leads to the formation of a sulfonium (B1226848) ion intermediate. The departure of the activated leaving group results in the formation of a highly reactive glycosyl cation, which exists in equilibrium with a more stable oxocarbenium ion. This oxocarbenium ion is the key electrophilic species that reacts with the nucleophilic hydroxyl group of the glycosyl acceptor.

The stereochemical outcome of the glycosylation is largely determined by the nature of these intermediates and the pathway of the acceptor's attack. The reaction can proceed through a spectrum of mechanisms ranging from a unimolecular nucleophilic substitution (SN1) to a bimolecular nucleophilic substitution (SN2).

In an SN1-like mechanism, the oxocarbenium ion is relatively long-lived, allowing the acceptor to attack from either the α- or β-face, often leading to a mixture of anomers. The anomeric effect, which favors the formation of the α-glycoside, can play a significant role in dictating the product ratio in such cases.

In an SN2-like mechanism, the acceptor attacks the anomeric carbon as the leaving group departs, resulting in an inversion of stereochemistry at the anomeric center. For a β-thioglycoside donor like Gal[246Bn]β(1-4)Glc[236Bn]-β-MP, an SN2 pathway would lead to the formation of an α-glycoside.

The presence of benzyl ether protecting groups at the C2 position of both the galactose and glucose residues in the donor molecule precludes neighboring group participation, which would otherwise favor the formation of a 1,2-trans glycosidic linkage.

Table 2: Proposed Intermediates in the Glycosylation Reaction of Gal[246Bn]β(1-4)Glc[236Bn]-β-MP

| Intermediate | Structure | Role in Reaction Pathway |

| Sulfonium Ion | [Glycosyl-S⁺(Me)R] | Initial activated species |

| Oxocarbenium Ion | [Glycosyl]⁺ | Key electrophilic intermediate |

| Glycosyl Cation | [Glycosyl]⁺ | Highly reactive electrophile |

Stereoelectronic Effects and Conformational Analysis in Glycosidic Bond Formation

Stereoelectronic effects and the conformational preferences of the glycosyl donor and the reaction intermediates play a critical role in determining the stereoselectivity of glycosidic bond formation.

The anomeric effect, a stereoelectronic phenomenon, describes the thermodynamic preference for an electronegative substituent at the anomeric center of a pyranose ring to occupy the axial position rather than the equatorial position. This effect can influence the ground-state conformation of the donor and the transition state energies leading to the α- and β-products.

The conformation of the pyranose rings in Gal[246Bn]β(1-4)Glc[236Bn]-β-MP is expected to be the stable ⁴C₁ chair conformation. However, upon formation of the oxocarbenium ion intermediate, the ring can adopt a half-chair or envelope conformation. The facial selectivity of the nucleophilic attack by the acceptor is then influenced by the steric hindrance presented by the protecting groups on either face of this flattened ring structure.

The benzyl protecting groups, while electronically "arming," are also sterically demanding. Their orientation can influence the preferred trajectory of the incoming acceptor nucleophile. Computational studies on model systems have shown that the conformational flexibility of benzyl groups can lead to the formation of transient hydrogen bonds or other non-covalent interactions that can direct the stereochemical outcome of the reaction.

Table 3: Key Stereoelectronic and Conformational Factors Influencing Glycosylation

| Factor | Description | Impact on Glycosylation |

| Anomeric Effect | Preference for axial anomeric substituents | Favors α-glycoside formation |

| Steric Hindrance | Bulky protecting groups impeding acceptor approach | Can direct facial selectivity |

| Torsional Effects | Strain associated with bond rotations in the transition state | Influences activation energy |

| Conformational Rigidity | Pre-organization of the donor for selective reaction | Can enhance stereoselectivity |

Future Directions and Emerging Research Frontiers for Gal 246bn Beta 1 4 Glc 236bn Beta Mp and Its Derivatives

Rational Design and Synthesis of Novel Analogs with Tuned Reactivity and Selectivity

The rational design and synthesis of novel analogs of Gal[246Bn]β(1-4)Glc[236Bn]-β-MP with tailored reactivity and selectivity are crucial for advancing their utility in complex oligosaccharide synthesis. Current research in synthetic carbohydrate chemistry focuses on modifying protecting groups to fine-tune the reactivity of glycosyl donors and acceptors. For a disaccharide like Gal[246Bn]β(1-4)Glc[236Bn]-β-MP, this could involve the strategic replacement of the benzyl (B1604629) (Bn) ethers with other protecting groups to modulate the electronic and steric properties of the molecule.

For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl rings could alter the reactivity of the free hydroxyl group, influencing the yield and stereoselectivity of subsequent glycosylation reactions. While general principles of protecting group chemistry are well-established, specific studies detailing these modifications for Gal[246Bn]β(1-4)Glc[236Bn]-β-MP are not readily found in broad scientific databases. The development of such analogs would be instrumental in overcoming challenges in the synthesis of complex glycans where precise control over reactivity is paramount.

Table 1: Potential Protecting Group Modifications for Tuning Reactivity

| Protecting Group Strategy | Potential Effect on Reactivity | Target Application |

| Substitution on Benzyl Groups (e.g., p-methoxybenzyl) | Increased lability for selective deprotection | Orthogonal synthesis strategies |

| Use of Silyl Ethers (e.g., TBDMS) | Altered steric hindrance and reactivity | Control of regioselectivity |

| Introduction of Fluorous Protecting Groups | Facilitated purification | High-throughput synthesis |

Integration into Automated Glycan Synthesis Platforms and Combinatorial Library Generation

Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, enabling the rapid and efficient construction of these challenging molecules. nih.govmpg.deacs.org The integration of building blocks like Gal[246Bn]β(1-4)Glc[236Bn]-β-MP into AGA platforms is a logical step toward the streamlined synthesis of larger and more diverse glycans. However, the specific protocols and challenges associated with the use of this particular disaccharide in automated synthesizers are not widely published.

The generation of combinatorial libraries of glycans is a powerful tool for drug discovery and for probing carbohydrate-protein interactions. Utilizing Gal[246Bn]β(1-4)Glc[236Bn]-β-MP as a core scaffold, it is theoretically possible to generate libraries of derivatives by reacting the free hydroxyl group with a variety of building blocks. This approach would yield a collection of related but distinct glycans that could be screened for biological activity. While the concept of combinatorial chemistry is well-developed, its specific application to this protected lactose (B1674315) derivative for library generation is a frontier that remains to be publicly explored. nih.gov

Computational Chemistry and Molecular Modeling for Predicting Interactions and Reactivity Profiles

Computational chemistry and molecular modeling are increasingly valuable tools for understanding and predicting the behavior of complex molecules like Gal[246Bn]β(1-4)Glc[236Bn]-β-MP. nih.govnih.gov Molecular dynamics simulations could provide insights into the conformational landscape of the molecule, revealing how the arrangement of the bulky benzyl groups influences its shape and the accessibility of its reactive sites. mpg.denih.gov

Furthermore, quantum mechanical calculations could be employed to predict the reactivity of the free hydroxyl group and to model the transition states of glycosylation reactions involving this disaccharide. Such computational studies could guide the rational design of more effective synthetic strategies and help in the development of novel analogs with desired properties. While general computational methods for studying glycans are available, specific and detailed computational analyses of Gal[246Bn]β(1-4)Glc[236Bn]-β-MP are not prominently featured in the scientific literature, indicating a potential area for future research.

Table 2: Computational Approaches for Analyzing Gal[246Bn]β(1-4)Glc[236Bn]-β-MP

| Computational Method | Research Focus | Potential Insights |

| Molecular Dynamics (MD) | Conformational analysis | Understanding of 3D structure and flexibility |

| Quantum Mechanics (QM) | Reaction mechanisms and reactivity | Prediction of reaction outcomes and transition states |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of structure with reactivity | Guiding the design of analogs with tuned properties |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, and how can purity be verified?

- Methodological Answer : Synthesis typically involves glycosylation reactions using benzyl (Bn) and methylphenyl (MP) protecting groups. Key steps include:

- Protection/deprotection cycles : Optimize benzylation (Bn) and glucosylation conditions to minimize side products .

- Purification : Use flash chromatography followed by HPLC with a C18 column. Monitor purity via <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation and mass spectrometry (ESI-MS) for molecular weight validation .

- Critical Tip : Cross-reference NMR shifts with literature data for Gal-beta(1-4)Glc derivatives to confirm stereochemistry .

Q. How should researchers design experiments to characterize the structural stability of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C. Collect time-point samples (0, 24, 48 hrs) and analyze degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) for decomposition thresholds .

- Data validation : Compare results with analogous glycosides (e.g., Gal[24Bz]-beta-MP derivatives) to identify stability trends .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

- Methodological Answer :

- Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed methods : Include reagent equivalents, reaction temperatures, and solvent ratios in the main text. Provide step-by-step protocols for uncommon techniques (e.g., orthogonal protection strategies) in supplementary materials .

- Characterization data : Report <sup>1</sup>H/<sup>13</sup>C NMR peaks (δ in ppm, multiplicity), HRMS data (m/z), and HPLC retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP to lectin receptors?

- Methodological Answer :

- Comparative analysis : Replicate published assays (e.g., surface plasmon resonance or isothermal titration calorimetry) under identical conditions (pH, temperature, buffer).

- Control experiments : Use standardized ligands (e.g., Galα(1-3)Galβ derivatives ) to calibrate instrument sensitivity.

- Data normalization : Account for batch-to-batch variability in compound purity by including internal controls (e.g., a reference lectin with known Kd) .

Q. What strategies are effective for optimizing the regioselectivity of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP in glycosylation reactions?

- Methodological Answer :

- Protecting group tuning : Replace Bn groups at C2/C3 positions with acetyl (Ac) or benzoyl (Bz) groups to sterically direct coupling .

- Catalyst screening : Test Lewis acids (e.g., TMSOTf, BF3·Et2O) and glycosyl donors (e.g., trichloroacetimidates) to enhance β-selectivity .

- Kinetic monitoring : Use in situ <sup>19</sup>F NMR (if fluorine tags are present) to track reaction progress and intermediate formation .

Q. How can computational modeling be integrated with experimental data to predict the conformational dynamics of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS with the GLYCAM06 force field to simulate glycosidic linkage flexibility .

- Validation : Overlay simulation trajectories with X-ray crystallography data (if available) or compare with NOE (nuclear Overhauser effect) NMR restraints .

- Advanced tip : Apply umbrella sampling to calculate free energy landscapes for key torsional angles (e.g., Φ/Ψ angles in the beta(1-4) linkage) .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP bioactivity studies?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using tools like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .

- Outlier handling : Use Grubbs’ test to identify and justify exclusion of anomalous data points.

- Reproducibility checks : Perform triplicate experiments across independent batches to assess variability .

Literature and Collaboration

Q. How should researchers conduct a systematic review of existing studies on Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP to identify knowledge gaps?

- Methodological Answer :

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "Gal[246Bn]* AND Glc[236Bn]* NOT industrial") .

- Screening criteria : Prioritize peer-reviewed articles from journals with impact factors >3.0 and avoid non-academic sources (e.g., patents, vendor catalogs) .

- Gap analysis : Map reported biological activities (e.g., immunomodulatory effects) against understudied areas (e.g., pharmacokinetics in vivo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。